

1-Azido-2-iodoethane cycloaddition reactions

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 1-Azido-2-iodoethane

CAS No.: 42059-30-3

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Primary Synthetic Application

The main use of **1-azido-2-iodoethane** identified in the search results is as an **alkylating agent** to functionalize the N1 position of adenosine, creating a key intermediate for synthesizing bisubstrate analogues of RNA methyltransferases [1].

Reaction Summary:

- **Nucleophile:** Adenosine
- **Electrophile:** **1-azido-2-iodoethane**
- **Product:** 1-N-(2-azidoethyl)adenosine
- **Reported Yield:** ~16% [1]

Experimental Notes and Constraints

The available information highlights practical considerations for working with this reagent:

- **Low Electrophilicity:** The iodoalkane is less electrophilic than reagents like propargyl bromide, contributing to moderate yields [1].
- **Unprotected Nucleosides:** The reported reaction was performed on unprotected adenosine to streamline synthesis, but purification required reversed-phase HPLC, which contributed to product loss [1].
- **No Detailed Protocol:** The search results describe the reaction and outcome but do not provide a step-by-step procedure with specifics like solvent, temperature, or reaction time [1].

Related Azide Cycloaddition Context

Once incorporated into a molecule, the azide group of the **1-azido-2-iodoethane** product can participate in cycloadditions. The most common and useful reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Typical CuAAC Protocol [1] [2]:

- **Reaction Partners:** An organic azide and a terminal alkyne.
- **Catalyst System:** Copper(I) source, such as copper(I) 3-methylsalicylate (CuMeSal).
- **Solvent:** Tetrahydrofuran (THF) is commonly used.
- **Outcome:** Regioselective formation of a 1,4-disubstituted 1,2,3-triazole.

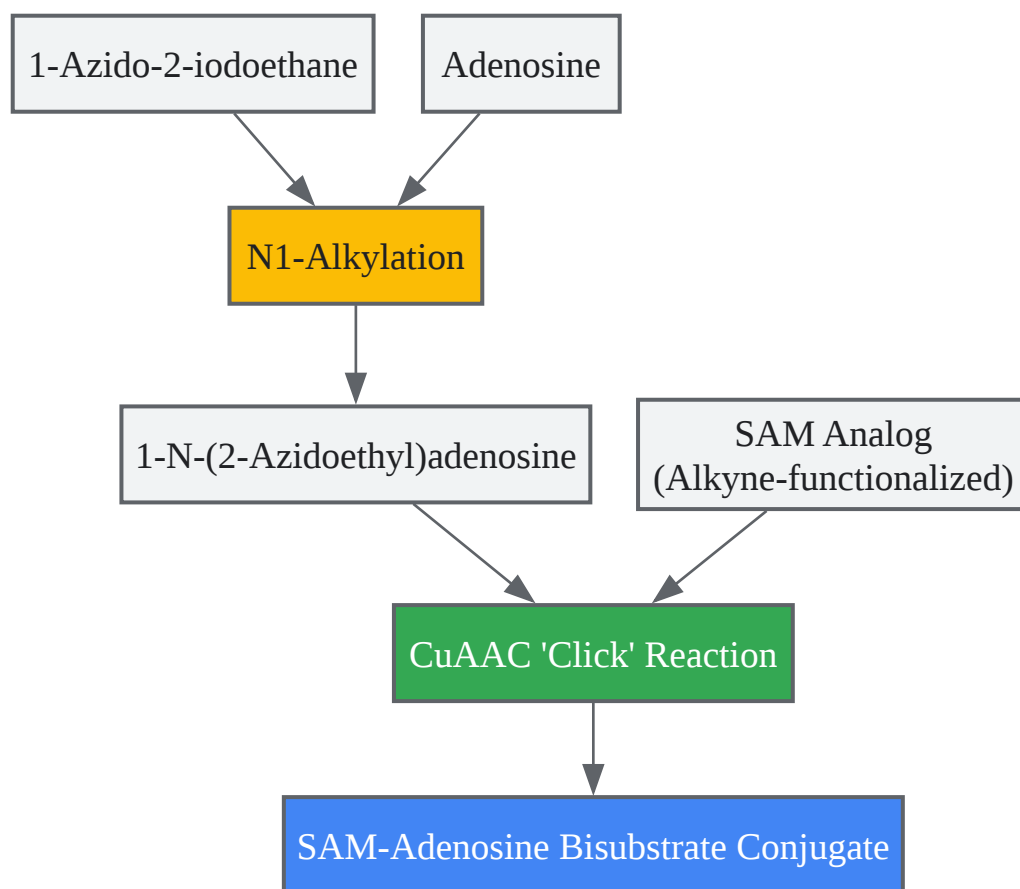
This general method can be applied to the azidoethyl-adenosine intermediate to create triazole-linked conjugates [1].

Research Implications

The primary research application for **1-azido-2-iodoethane** is constructing complex biochemical tools. The 1-N-alkylated adenosine intermediates are used to synthesize **bisubstrate inhibitors** that mimic the transition state of RNA methylation by m1A methyltransferases, which is relevant for cancer biology and drug development [1].

Experimental Workflow for Adenosine Functionalization

The diagram below outlines the general sequence for using **1-azido-2-iodoethane** to create a bisubstrate conjugate, based on the described strategy [1].



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Summary of Quantitative Data

Parameter	Detail	Source
Reagent	1-azido-2-iodoethane	[1]
Primary Application	N1-alkylation of adenosine	[1]
Reported Yield	16% for 1-N-(2-azidoethyl)adenosine	[1]
Key Constraint	Lower electrophilicity of iodoalkane	[1]
Downstream Reaction	Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	[1] [2]

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References

1. Synthetic approaches to bis-adenosine derivatives as potential... [pubs.rsc.org]
2. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2- ... [pmc.ncbi.nlm.nih.gov]

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